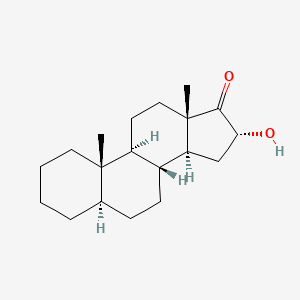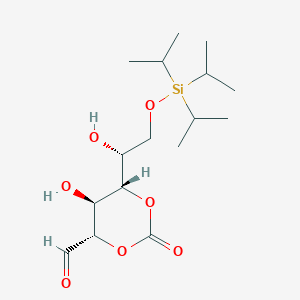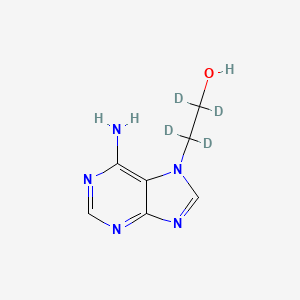
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is a compound that features a purine base (adenine) linked to a deuterated ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol typically involves the reaction of adenine with deuterated ethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. The exact synthetic route can vary, but it generally involves the following steps:
Preparation of Deuterated Ethanol: Deuterated ethanol can be prepared by the reduction of deuterated acetaldehyde using deuterium gas.
Coupling Reaction: Adenine is reacted with deuterated ethanol in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to monitor the deuterium content and the overall purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a probe in mechanistic studies.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and as a tracer in metabolic studies.
Wirkmechanismus
The mechanism of action of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The deuterium atoms in the ethanol moiety can influence the compound’s metabolic stability and its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Aminopurin-7-yl)ethanol: Similar structure but without deuterium atoms.
2-(6-Aminopurin-7-yl)methanol: Contains a methanol moiety instead of ethanol.
2-(6-Aminopurin-7-yl)propane-1,2-diol: Features a propane-1,2-diol moiety.
Uniqueness
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its interaction with biological targets. This makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C7H9N5O |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 |
InChI-Schlüssel |
XOMKQMGJBJAMCE-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=NC2=NC=NC(=C21)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N=CN2CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


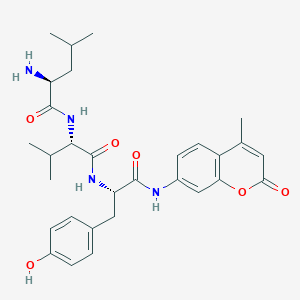
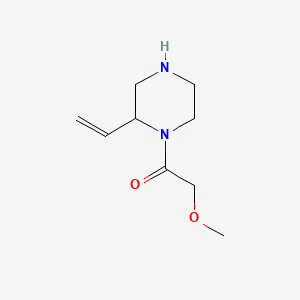
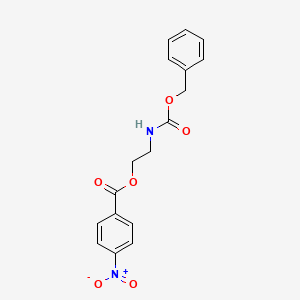
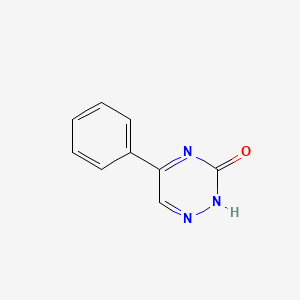
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
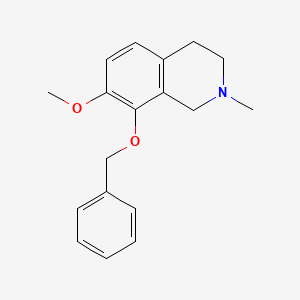
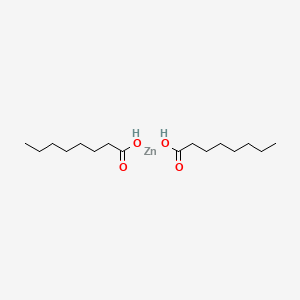
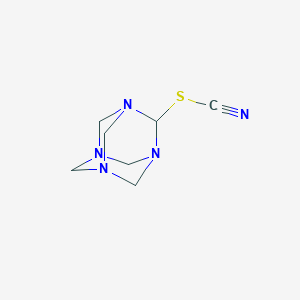
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
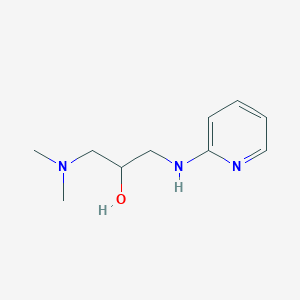
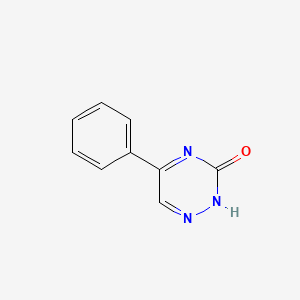
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
